![molecular formula C11H10O3 B11764760 (2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one CAS No. 827322-66-7](/img/structure/B11764760.png)
(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one
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Overview
Description
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one is a chiral compound featuring a benzofuran ring attached to a hydroxypropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one typically involves the reaction of benzofuran with an appropriate chiral precursor. One common method includes the use of chiral catalysts to induce asymmetry in the product. For instance, the reaction of benzofuran with a chiral epoxide under acidic or basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one may involve large-scale catalytic processes. These processes often utilize chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is ®-1-(Benzofuran-2-yl)-2-oxopropan-1-one.
Reduction: The major product is ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-ol.
Substitution: Products vary depending on the substituent introduced to the benzofuran ring.
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Benzofuran derivatives, including (2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one, have shown promising anticancer properties. Studies indicate that compounds derived from benzofuran exhibit significant inhibition of cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 8.86 μM against cancer cells, outperforming the positive control 5-fluorouracil with an IC50 of 35.62 μM . This suggests that this compound could be a lead compound for developing new anticancer agents.
1.2 Immunomodulatory Effects
Research has highlighted the immunomodulatory effects of benzofuran derivatives on human immune cells. A study evaluating the effects of related compounds on human polymorphonuclear leukocytes indicated that these compounds could modulate innate immune responses effectively. Specifically, one derivative exhibited stronger inhibition of chemotaxis compared to ibuprofen, suggesting potential therapeutic applications in managing inflammatory conditions .
1.3 Neuroprotective Properties
Benzofurans are also being explored for their neuroprotective effects. Certain derivatives have shown protective activities against glutamate-induced neurotoxicity and analgesic effects in pain models. This positions them as potential candidates for treating neurodegenerative diseases .
Environmental Applications
2.1 Larvicidal Activities
The compound has been investigated for its larvicidal properties against mosquito larvae. Extracts containing benzofuran derivatives have demonstrated effectiveness in controlling mosquito populations, which is crucial for public health initiatives aimed at reducing vector-borne diseases .
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving benzofuran and hydroxylated propanones. The synthetic strategies often aim to enhance the biological activity of the resulting compounds by modifying substituents on the benzofuran ring.
3.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of benzofuran derivatives. Variations in substituents can significantly influence their pharmacological properties, including potency and selectivity towards specific biological targets .
Case Studies
Study | Findings | Implications |
---|---|---|
Study on Anticancer Activity | Compound exhibited IC50 of 8.86 μM against cancer cells | Potential lead for new cancer therapies |
Immunomodulatory Effects Assessment | Inhibition of PMN chemotaxis stronger than ibuprofen | Possible use in anti-inflammatory treatments |
Neuroprotective Evaluation | Protective against glutamate-induced toxicity | Potential application in neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. The hydroxypropanone moiety can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with aromatic residues in proteins, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzofuran-2-yl)-2-propylaminopentane: This compound is structurally similar but contains an aminopentane moiety instead of a hydroxypropanone group.
®-1-(Benzofuran-2-yl)-2-hydroxyethanone: This compound has a shorter carbon chain compared to ®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one.
Uniqueness
®-1-(Benzofuran-2-yl)-2-hydroxypropan-1-one is unique due to its specific combination of a benzofuran ring and a chiral hydroxypropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one, also known as a benzofuran derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10O3, with a CAS number of 827322-66-7. The compound features a chiral center, contributing to its optical activity. The presence of the benzofuran moiety is crucial for its biological interactions, while the hydroxypropanone group enhances its reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that such derivatives could inhibit the growth of various pathogens, suggesting their potential use as antimicrobial agents.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin synthesis. Studies have shown that this compound may act as a tyrosinase inhibitor, which can be beneficial in treating hyperpigmentation disorders. The compound's inhibitory effect on tyrosinase was evaluated in vitro, demonstrating significant potential as a skin-whitening agent .
Anti-inflammatory Properties
Benzofuran derivatives have been reported to possess anti-inflammatory effects. In vitro studies suggested that this compound could inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) in macrophages stimulated by lipopolysaccharides (LPS) . This activity indicates its potential use in managing inflammatory conditions.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of pathogen growth | |
Tyrosinase Inhibition | Reduced melanin synthesis | |
Anti-inflammatory | Decreased levels of NO and PGE2 |
Case Study: Tyrosinase Inhibition
In a comparative study, this compound was tested alongside known inhibitors like kojic acid. The results indicated that the compound exhibited a non-competitive inhibition mechanism with an IC50 value lower than that of kojic acid, suggesting it could serve as a more effective alternative in cosmetic formulations aimed at reducing skin pigmentation .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Tyrosinase Binding : The hydroxyl group in the compound may form hydrogen bonds with active site residues in tyrosinase, inhibiting its activity.
- Antimicrobial Mechanism : The benzofuran structure appears to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Properties
CAS No. |
827322-66-7 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2R)-1-(1-benzofuran-2-yl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)11(13)10-6-8-4-2-3-5-9(8)14-10/h2-7,12H,1H3/t7-/m1/s1 |
InChI Key |
MKSWKMJQMGRDGY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)C1=CC2=CC=CC=C2O1)O |
Canonical SMILES |
CC(C(=O)C1=CC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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